5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a hydroxyl group and a picolinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile can be achieved through several methods. One notable approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization to form isoxazolopyridines, which are then converted to the desired picolinonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substituents on the pyridine ring.
Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring instead of a pyrrolidine ring.
Uniqueness
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct reactivity and binding properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(3-hydroxypyrrolidin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-5-8-1-2-9(6-12-8)13-4-3-10(14)7-13/h1-2,6,10,14H,3-4,7H2 |
InChI Key |
IFVXBBXRXBQWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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